6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H7FN2O4 |
|---|---|
Molecular Weight |
250.18 g/mol |
IUPAC Name |
6-fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O4/c1-5-4-7(12)10(14(17)18)6-2-3-8(11(15)16)13-9(5)6/h2-4H,1H3,(H,15,16) |
InChI Key |
ZKROSGPLXLWQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=C(C=C2)C(=O)O)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Halogenation and Methylation of Quinoline Precursors
A common approach involves starting with a substituted quinoline derivative, such as 8-methylquinoline-2-carboxylic acid. Fluorination at position 6 is typically achieved using fluorinating agents like Selectfluor® or under anhydrous conditions. For example, chlorination followed by halogen exchange with in dimethylformamide (DMF) has been reported for analogous compounds.
The methyl group at position 8 is often introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies. A patented method for similar quinolines employs phosphorus trichloride () as a catalyst under halogen lamp irradiation to facilitate chlorination, which can be adapted for methyl group retention through protective group strategies.
Nitration and Carboxylation
Nitration of the fluorinated and methylated intermediate requires careful temperature control to prevent over-nitration or ring degradation. A mixture of concentrated and at 0–5°C is commonly used, with the nitro group preferentially occupying position 5 due to electronic directing effects.
Carboxylation at position 2 is achieved through hydrolysis of a cyano or ester group. For instance, treatment with aqueous under reflux converts a nitrile intermediate to the carboxylic acid. Alternatively, carbon dioxide insertion via Kolbe-Schmitt reaction has been explored for related structures.
Optimized Synthetic Protocol
The following step-by-step procedure synthesizes this compound with a reported yield of 76% and purity >95%:
Step 1: Synthesis of 8-Methylquinoline-2-carbonitrile
-
Reactants : 2-Chloro-8-methylquinoline (10 mmol), (12 mmol).
-
Conditions : Reflux in DMF at 150°C for 24 hours under .
-
Workup : Quench with , extract with , dry over .
Step 2: Fluorination at Position 6
-
Reactants : 8-Methylquinoline-2-carbonitrile (8 mmol), (10 mmol).
-
Conditions : Stir in anhydrous acetonitrile at 80°C for 12 hours.
-
Workup : Filter, concentrate, purify via silica gel chromatography (hexane:EtOAc 4:1).
Step 3: Nitration at Position 5
-
Reactants : 6-Fluoro-8-methylquinoline-2-carbonitrile (6 mmol), (68%, 15 mL), (conc., 5 mL).
-
Conditions : Add nitrating mixture dropwise at 0°C, stir for 2 hours.
-
Workup : Pour onto ice, neutralize with , extract with .
Step 4: Carboxylation of the Nitrile Group
-
Reactants : 6-Fluoro-8-methyl-5-nitroquinoline-2-carbonitrile (5 mmol), (6M, 20 mL).
-
Conditions : Reflux for 8 hours.
-
Workup : Acidify with (6M), collect precipitate by filtration.
Critical Reaction Parameters
Temperature and Solvent Effects
Catalytic Systems
The use of in chlorination steps, as detailed in patent CN102942524A, enhances reaction rates by stabilizing intermediates. However, for fluorinated analogs, milder catalysts like may reduce side reactions.
Analytical Characterization and Quality Control
Post-synthesis analysis employs:
-
HPLC : C18 column, mobile phase MeCN:H2O (0.1% TFA) 70:30, retention time 6.2 min.
-
NMR : NMR (400 MHz, DMSO-) δ 8.92 (d, J = 8.4 Hz, 1H), 8.45 (s, 1H), 7.98 (d, J = 8.0 Hz, 1H), 2.98 (s, 3H).
-
Mass Spectrometry : ESI-MS m/z 251.06 [M+H]+.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid is with a molecular weight of approximately 248.18 g/mol. Its structure includes a quinoline ring system substituted with a fluorine atom, a methyl group, a nitro group, and a carboxylic acid functional group. The presence of these functional groups contributes to its chemical reactivity and biological activity.
Pharmaceutical Applications
-
Antimicrobial Activity :
Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that compounds in this class can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The nitro group is particularly noted for enhancing antimicrobial activity. -
Antitumor Properties :
Quinoline derivatives are being investigated for their potential as antitumor agents. Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation . Case studies have demonstrated that derivatives of this compound can interact with DNA and interfere with cellular processes critical for tumor growth. -
Drug Development :
This compound serves as a lead structure for developing new drugs targeting bacterial infections or cancer therapies. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity .
Agricultural Applications
This compound has potential applications in agricultural chemicals due to its bioactive properties. It can be explored as a pesticide or fungicide, targeting specific pathogens affecting crops . The compound's ability to disrupt microbial processes makes it a candidate for further research in plant protection.
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial properties of various quinoline derivatives, including this compound, against Mycobacterium smegmatis. The results indicated a minimum inhibitory concentration (MIC) of 6.25 µg/mL, demonstrating significant antibacterial activity .
Case Study 2: Antitumor Efficacy
In another investigation, derivatives similar to this compound were tested for their antitumor effects on human cancer cell lines. The findings suggested that modifications at the 8-position significantly enhanced cytotoxicity against specific tumor types .
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Fluorinated quinolines are known to inhibit various enzymes, which can lead to antibacterial, antineoplastic, and antiviral effects . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their differences:
Research Implications
- Pharmacological Potential: Fluorine and nitro groups are known to enhance bioavailability and target binding in antimicrobial and anticancer agents. The methyl group at position 8 in the target compound may reduce metabolic degradation compared to non-methylated analogs .
Biological Activity
6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid is a fluorinated quinoline derivative notable for its unique structure, which includes a quinoline ring substituted with a fluorine atom, a methyl group, a nitro group, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against bacterial infections and cancer.
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 248.18 g/mol. The presence of the fluorine atom enhances its ability to penetrate biological membranes, while the nitro and carboxylic acid groups contribute to its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Inhibition of Bacterial DNA Synthesis : The compound has been shown to inhibit bacterial DNA gyrase and type IV topoisomerase, essential enzymes for bacterial DNA replication. This inhibition leads to bacterial cell death.
- Antitumor Activity : Similar quinoline derivatives have demonstrated antitumor properties by interfering with cell proliferation pathways and inducing apoptosis in cancer cells.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Target | Effect |
|---|---|---|
| Antibacterial | Various bacteria | Inhibits DNA synthesis, leading to cell death |
| Antitumor | Cancer cell lines | Induces apoptosis and inhibits proliferation |
Antibacterial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds vary based on structural modifications and the type of bacteria tested .
Antitumor Properties
A study focused on the cytotoxic effects of quinoline derivatives revealed that certain modifications could enhance their antitumor activity. For example, the introduction of halogen atoms at specific positions on the quinoline ring was associated with increased potency against cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). The IC50 values for these compounds were reported in the range of 168.78 µM for MCF-7 cells, indicating promising antitumor potential .
Comparison with Similar Compounds
When compared to other fluorinated quinolines, this compound exhibits distinct biological activities due to its unique substitution pattern. The following table highlights comparisons with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Fluoroquinoline | Fluorine substitution | Moderate antibacterial activity |
| 5-Nitroquinoline | Nitro group | Antibacterial but less potent |
| 6-Fluoro-8-methyl-5-nitroquinoline | Fluorine, methyl, nitro groups | Enhanced antibacterial and antitumor |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid, and how can intermediates be characterized?
- Methodology : A multistep synthesis starting from substituted quinolines is typical. For example, nitration of a fluorinated quinoline precursor (e.g., 6-fluoro-8-methylquinoline) under controlled conditions (HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group. Subsequent oxidation of the 2-position methyl group to a carboxylic acid (e.g., using KMnO₄ in acidic conditions) is critical. Intermediate characterization should include ¹H/¹³C NMR to confirm regioselective nitration and HPLC-MS to verify purity .
Q. How can solubility challenges be addressed during purification of this compound?
- Methodology : Due to its polar nitro and carboxylic acid groups, solubility in common organic solvents (e.g., DCM, EtOAc) is limited. Use mixed solvents like DMF/water or DMSO/MeOH for recrystallization. Adjust pH to deprotonate the carboxylic acid (e.g., with NH₄OH) to improve aqueous solubility. Monitor purity via TLC (silica gel, 10% MeOH in CHCl₃) and confirm crystallinity with PXRD .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Methodology : Discrepancies in NMR signals (e.g., unexpected splitting in the quinoline ring protons) may arise from steric effects of the 8-methyl group or fluorine’s electronegativity. Use 2D-NMR (COSY, HSQC) to assign coupling pathways. Compare experimental data with computational simulations (DFT-based NMR prediction tools) to validate assignments. Contradictions in NOE effects may require X-ray crystallography for definitive structural resolution .
Q. What strategies optimize the regioselectivity of nitration in the presence of competing substituents (fluoro and methyl groups)?
- Methodology : The nitro group’s position (C5) is influenced by electron-donating/withdrawing effects. Fluorine at C6 deactivates the ring, favoring nitration at C5 over C6. Use Hammett substituent constants (σ values) to predict reactivity: methyl (σ ~ -0.17) directs nitration meta/para, while fluorine (σ ~ +0.34) directs ortho/para. Experimental validation via HPLC-MS of reaction mixtures under varying conditions (e.g., HNO₃ concentration, temperature) is essential .
Q. How does the compound’s electronic structure influence its reactivity in metal-catalyzed coupling reactions?
- Methodology : The electron-withdrawing nitro and carboxylic acid groups reduce electron density at the quinoline core, complicating cross-couplings (e.g., Suzuki-Miyaura). Use Pd(PPh₃)₄ with strong bases (e.g., Cs₂CO₃) in DMF at 80–100°C to activate the C2-carboxylic acid for decarboxylative coupling. Monitor reaction progress via in-situ IR to track CO₂ release. Compare yields with/without directing groups (e.g., boronic esters) .
Data Analysis and Validation
Q. How can contradictory bioactivity results (e.g., antimicrobial assays) be systematically evaluated?
- Methodology : Variability in MIC (Minimum Inhibitory Concentration) values may arise from impurities (e.g., residual nitro intermediates). Validate purity via HPLC-UV/ELSD (>98%) before testing. Use standardized protocols (CLSI guidelines) with control strains (e.g., E. coli ATCC 25922). Perform dose-response curves in triplicate, and analyze statistical significance with ANOVA (p < 0.05). Cross-reference with structurally analogous compounds (e.g., 5-nitroquinolines) to identify SAR trends .
Q. What analytical techniques are critical for detecting decomposition products under storage conditions?
- Methodology : Long-term stability studies (25°C/60% RH) should use HPLC-DAD-MS to monitor degradation. Common issues include hydrolysis of the nitro group (to amine) or decarboxylation. Accelerated stability testing (40°C/75% RH) over 4 weeks can predict shelf life. Quantify degradation products (e.g., 6-fluoro-8-methyl-5-aminoquinoline-2-carboxylic acid) via LC-MS/MS with isotopically labeled internal standards .
Experimental Design Considerations
Q. How to design a kinetic study for the compound’s acid-catalyzed decarboxylation?
- Methodology : Use UV-Vis spectroscopy (λ = 260–300 nm) to track loss of the carboxylic acid chromophore in buffered solutions (pH 1–5). Fit data to a first-order rate equation (ln[A] vs. time) to calculate kobs. Compare activation energies (Ea) via Arrhenius plots at 30–70°C. Confirm decarboxylation by FTIR (loss of COOH stretch at ~1700 cm⁻¹) and ¹³C NMR (disappearance of C=O at ~170 ppm) .
Q. What computational methods predict the compound’s binding affinity for enzymatic targets (e.g., DNA gyrase)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of bacterial DNA gyrase (PDB: 1KZN). Parameterize the ligand with GAFF2 force fields and optimize geometry via DFT (B3LYP/6-31G). Validate docking poses with MD simulations (NAMD, 100 ns)* to assess binding stability. Compare predicted ΔG values with experimental ITC (Isothermal Titration Calorimetry) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
